molecular formula C21H15Cl2N B14553519 2,6-Bis[2-(4-chlorophenyl)ethenyl]pyridine CAS No. 61973-89-5

2,6-Bis[2-(4-chlorophenyl)ethenyl]pyridine

Cat. No.: B14553519
CAS No.: 61973-89-5
M. Wt: 352.3 g/mol
InChI Key: VRAQQNXZEHMOFY-UHFFFAOYSA-N
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Description

2,6-Bis[2-(4-chlorophenyl)ethenyl]pyridine is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of two 4-chlorophenyl groups attached to the 2 and 6 positions of the pyridine ring via ethenyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[2-(4-chlorophenyl)ethenyl]pyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of 2,6-dibromopyridine with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the efficiency and yield of the reaction. The choice of solvents and catalysts may vary based on cost and availability, but the fundamental reaction mechanism remains the same.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[2-(4-chlorophenyl)ethenyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,6-Bis[2-(4-chlorophenyl)ethenyl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis[2-(4-chlorophenyl)ethenyl]pyridine involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions with nucleic acids and proteins. This interaction can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis[2-(4-methylphenyl)ethenyl]pyridine
  • 2,6-Bis[2-(4-fluorophenyl)ethenyl]pyridine
  • 2,6-Bis[2-(4-bromophenyl)ethenyl]pyridine

Uniqueness

2,6-Bis[2-(4-chlorophenyl)ethenyl]pyridine is unique due to the presence of chlorine atoms in the phenyl groups, which can significantly influence its reactivity and interaction with other molecules.

Properties

CAS No.

61973-89-5

Molecular Formula

C21H15Cl2N

Molecular Weight

352.3 g/mol

IUPAC Name

2,6-bis[2-(4-chlorophenyl)ethenyl]pyridine

InChI

InChI=1S/C21H15Cl2N/c22-18-10-4-16(5-11-18)8-14-20-2-1-3-21(24-20)15-9-17-6-12-19(23)13-7-17/h1-15H

InChI Key

VRAQQNXZEHMOFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C=CC2=CC=C(C=C2)Cl)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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